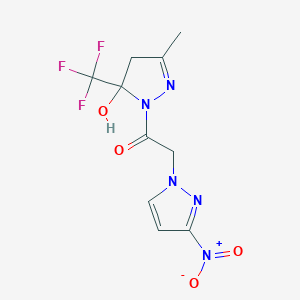![molecular formula C19H21ClN4O3 B279807 6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279807.png)
6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. This compound is known for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound targets the microtubule network, which is essential for cell division, and disrupts its function. This leads to the accumulation of cells in the G2/M phase of the cell cycle, eventually leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can inhibit tumor growth and prolong survival in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its selective cytotoxicity against cancer cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its potential toxicity to normal cells, which requires further investigation.
Orientations Futures
There are several future directions for the research on 6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide. One of the directions is to investigate the potential of this compound in combination with other chemotherapeutic agents to enhance its efficacy. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models to determine the optimal dosage and administration route. Furthermore, the development of analogs of this compound with improved selectivity and potency is also an area of interest for future research.
In conclusion, 6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a promising compound with potential applications in cancer treatment. Its selective cytotoxicity against cancer cells and ability to induce apoptosis make it an attractive candidate for further investigation. However, more research is needed to determine its optimal dosage, administration route, and potential toxicity to normal cells. The development of analogs with improved selectivity and potency is also an area of interest for future research.
Méthodes De Synthèse
The synthesis of 6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 2-chloroethylisocyanate followed by cyclization with 4,5-dihydro-1H-pyrazole-3-carboxamide. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
The potential of 6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide in cancer treatment has been extensively studied. This compound has shown selective cytotoxicity against cancer cells, including breast cancer, lung cancer, and leukemia cells. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. In addition, this compound has also shown anti-angiogenic activity, which means it can prevent the formation of new blood vessels that support the growth of tumors.
Propriétés
Formule moléculaire |
C19H21ClN4O3 |
|---|---|
Poids moléculaire |
388.8 g/mol |
Nom IUPAC |
6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H21ClN4O3/c1-26-16-4-3-13(9-17(16)27-2)6-8-21-19(25)15-10-18-22-11-14(5-7-20)12-24(18)23-15/h3-4,9-12H,5-8H2,1-2H3,(H,21,25) |
Clé InChI |
HSYQEQYHBNUJSI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NN3C=C(C=NC3=C2)CCCl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC(=O)C2=NN3C=C(C=NC3=C2)CCCl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-bis(difluoromethyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279727.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B279728.png)

![Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279733.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B279736.png)
![[5-[(3,5-dimethyl-4-nitro-1-pyrazolyl)methyl]-2-furanyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B279737.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279738.png)

![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279741.png)
![3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279742.png)
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279744.png)
![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279746.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279748.png)